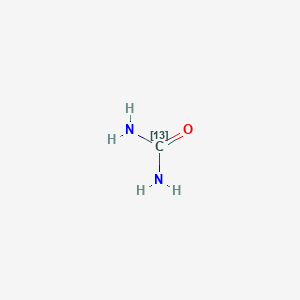

Urea-13C

Cat. No. B131492

Key on ui cas rn:

58069-82-2

M. Wt: 61.048 g/mol

InChI Key: XSQUKJJJFZCRTK-OUBTZVSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.

[Compound]

Name

carbamate-co-vinyl acetate

Quantity

4.4 g

Type

reactant

Reaction Step Two

[Compound]

Name

polyvinyl butyral

Quantity

1.58 g

Type

reactant

Reaction Step Four

[Compound]

Name

5,000

Quantity

0.4 g

Type

reactant

Reaction Step Six

[Compound]

Name

Mn polydimethylsiloxane diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

PDMS

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Two

[Compound]

|

Name

|

carbamate-co-vinyl acetate

|

|

Quantity

|

4.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(OCCCCCCCCCCCCCCCCCC)=O

|

Step Four

[Compound]

|

Name

|

polyvinyl butyral

|

|

Quantity

|

1.58 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

178.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

|

Name

|

|

|

Quantity

|

59.9 g

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

20.6 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Six

[Compound]

|

Name

|

5,000

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Mn polydimethylsiloxane diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

PDMS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCC(CC)N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a slow nitrogen purge

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC(CC)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.

[Compound]

Name

carbamate-co-vinyl acetate

Quantity

4.4 g

Type

reactant

Reaction Step Two

[Compound]

Name

polyvinyl butyral

Quantity

1.58 g

Type

reactant

Reaction Step Four

[Compound]

Name

5,000

Quantity

0.4 g

Type

reactant

Reaction Step Six

[Compound]

Name

Mn polydimethylsiloxane diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

PDMS

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Two

[Compound]

|

Name

|

carbamate-co-vinyl acetate

|

|

Quantity

|

4.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(OCCCCCCCCCCCCCCCCCC)=O

|

Step Four

[Compound]

|

Name

|

polyvinyl butyral

|

|

Quantity

|

1.58 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

178.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

|

Name

|

|

|

Quantity

|

59.9 g

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

20.6 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Six

[Compound]

|

Name

|

5,000

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Mn polydimethylsiloxane diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

PDMS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCC(CC)N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a slow nitrogen purge

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC(CC)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.

[Compound]

Name

carbamate-co-vinyl acetate

Quantity

4.4 g

Type

reactant

Reaction Step Two

[Compound]

Name

polyvinyl butyral

Quantity

1.58 g

Type

reactant

Reaction Step Four

[Compound]

Name

5,000

Quantity

0.4 g

Type

reactant

Reaction Step Six

[Compound]

Name

Mn polydimethylsiloxane diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

PDMS

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Two

[Compound]

|

Name

|

carbamate-co-vinyl acetate

|

|

Quantity

|

4.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)(OCCCCCCCCCCCCCCCCCC)=O

|

Step Four

[Compound]

|

Name

|

polyvinyl butyral

|

|

Quantity

|

1.58 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

178.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)O

|

|

Name

|

|

|

Quantity

|

59.9 g

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

20.6 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Six

[Compound]

|

Name

|

5,000

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Mn polydimethylsiloxane diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

PDMS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCC(CC)N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a slow nitrogen purge

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCC(CC)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |